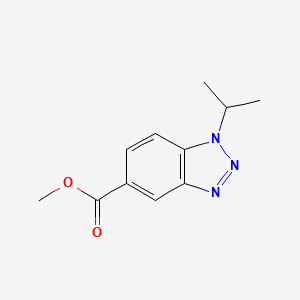

Methyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate

Description

Methyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate (CAS: 874781-97-2) is a heterocyclic organic compound featuring a benzotriazole core substituted with an isopropyl group at position 1 and a methyl ester at position 3. Its molecular formula is C₁₁H₁₃N₃O₂, with an exact mass of 219.1008 .

Key properties include a purity limit of ≥98% (HPLC) and storage recommendations at 0–8°C .

Properties

IUPAC Name |

methyl 1-propan-2-ylbenzotriazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-7(2)14-10-5-4-8(11(15)16-3)6-9(10)12-13-14/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBRRVGONXXCEBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=C(C=C(C=C2)C(=O)OC)N=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401206350 | |

| Record name | Methyl 1-(1-methylethyl)-1H-benzotriazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401206350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874781-97-2 | |

| Record name | Methyl 1-(1-methylethyl)-1H-benzotriazole-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874781-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1-(1-methylethyl)-1H-benzotriazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401206350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate typically involves the reaction of 1-isopropyl-1H-1,2,3-benzotriazole-5-carboxylic acid with methanol in the presence of a suitable catalyst . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield . The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Agricultural Applications

Pesticide Development

One of the primary applications of methyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate is in the development of pesticides. Research indicates that benzotriazole derivatives exhibit antifungal and herbicidal properties. Studies have shown that these compounds can effectively prevent and control various plant diseases, making them valuable in agricultural practices .

- Mechanism of Action : The compound functions by disrupting the metabolic processes of pathogens, thereby inhibiting their growth and reproduction.

- Case Study : In a controlled study, the application of benzotriazole derivatives resulted in a significant reduction of fungal infections in crops, showcasing their efficacy as plant disease-resistant activators .

Material Science Applications

Corrosion Inhibition

This compound has been investigated for its potential as a corrosion inhibitor in metal protection. Benzotriazole compounds are known for their ability to form stable complexes with metal surfaces, providing a protective barrier against corrosive agents.

- Performance Metrics : In laboratory tests, the compound demonstrated a corrosion inhibition efficiency exceeding 90% under specific conditions .

- Application Method : The compound can be applied as a coating or incorporated into metalworking fluids to enhance the longevity of metal components.

Pharmaceutical Applications

Drug Development

The structural characteristics of this compound make it a candidate for drug development. Its ability to interact with biological targets suggests potential therapeutic uses.

- Research Findings : Preliminary studies indicate that derivatives of benzotriazole can exhibit anti-inflammatory and anti-cancer properties. For instance, modifications to the benzotriazole structure have led to compounds that show promise in inhibiting tumor growth in vitro .

- Case Study : A recent investigation into the pharmacological effects of benzotriazole derivatives revealed significant anti-tumor activity against specific cancer cell lines, highlighting their potential as lead compounds for further drug development .

Table: Summary of Applications

Mechanism of Action

The mechanism of action of Methyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors . It can modulate various biochemical pathways, leading to its observed biological effects . For example, it may activate G protein-coupled receptors, which play a crucial role in regulating metabolism and immune functions .

Comparison with Similar Compounds

Research and Application Insights

- Pharmaceutical Potential: Benzimidazole derivatives () are explored for antitumor and antimicrobial activities due to their hydrogen-bonding motifs. Benzotriazoles () are more commonly used in materials science (e.g., corrosion inhibitors).

- Synthetic Challenges : Brominated benzotriazoles () require careful handling due to toxicity, while ethyl ester analogs () face discontinuation issues in commercial supply chains.

Biological Activity

Methyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate is a benzotriazole derivative that has garnered attention in recent years due to its diverse biological activities. This compound, along with its structural analogs, exhibits significant pharmacological potential, including antimicrobial, antifungal, and antiparasitic properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

This compound features a benzotriazole core with an isopropyl group and a carboxylate moiety that significantly influence its biological activity.

Antimicrobial Activity

Benzotriazole derivatives have shown promising antimicrobial properties. The introduction of bulky substituents, such as the isopropyl group in this compound, enhances its antibacterial efficacy against various strains of bacteria. Studies have demonstrated that derivatives of benzotriazole exhibit activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Benzotriazole Derivatives

| Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus (MRSA) | 12.5 - 25 μg/mL |

| Benzimidazole derivatives | Escherichia coli | 25 - 50 μg/mL |

| N-benzenesulfonylbenzotriazole | Candida albicans | 1.6 - 25 μg/mL |

Antifungal Activity

The antifungal potential of benzotriazole derivatives has also been extensively studied. This compound exhibits significant activity against fungal pathogens such as Candida albicans and Aspergillus niger.

In vitro studies indicate that modifications to the benzotriazole structure can lead to enhanced antifungal activity. For instance, the introduction of electron-withdrawing groups has been shown to increase the compound's effectiveness.

Table 2: Antifungal Activity of Benzotriazole Derivatives

| Compound | Target Fungi | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Candida albicans | 12.5 - 25 μg/mL |

| Tetrabromo-benzotriazoles | Aspergillus niger | 12.5 - 25 μg/mL |

Antiparasitic Activity

Recent studies have highlighted the antiparasitic properties of benzotriazole derivatives. For example, compounds have shown effective inhibition of Trypanosoma cruzi, the causative agent of Chagas disease. The structure-activity relationship (SAR) indicates that specific modifications can enhance efficacy against various parasitic forms.

Case Study: Antiparasitic Efficacy

In a study by Pagliero et al., N-benzenesulfonylbenzotriazoles demonstrated significant growth inhibitory effects on epimastigote and trypomastigote forms of Trypanosoma cruzi. The results indicated a dose-dependent response:

- At 25 μg/mL , a reduction of approximately 50% in epimastigote forms.

- At 50 μg/mL , a reduction of approximately 64% in epimastigote forms.

The compound was notably more effective against trypomastigotes compared to standard treatments.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for preparing Methyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate?

- Methodology : A common approach involves refluxing precursors in ethanol or another polar aprotic solvent. For example, analogous compounds (e.g., benzoxazole carboxylates) are synthesized by reacting amino-hydroxybenzoate derivatives with aryl acids under reflux for 15–24 hours, followed by cooling and precipitation on ice . Purification typically employs recrystallization from ethanol or methanol, monitored by TLC or GC .

- Key Considerations : Optimize reaction time and stoichiometry to avoid side products like unreacted starting materials or over-alkylated derivatives.

Q. How can the purity and identity of this compound be validated?

- Analytical Techniques :

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm the molecular ion peak at m/z 219.1008 (exact mass for C₁₁H₁₃N₃O₂) .

- NMR Spectroscopy : Assign peaks for the isopropyl group (δ ~1.2–1.5 ppm for CH₃, δ ~4.0–4.5 ppm for CH), benzotriazole protons, and ester carbonyl (δ ~165–170 ppm in ¹³C NMR).

- Elemental Analysis : Verify C, H, N percentages within ±0.3% of theoretical values.

Q. What are the stability and storage requirements for this compound?

- Stability : The compound is stable under inert atmospheres (N₂/Ar) at room temperature but may degrade under prolonged exposure to light or moisture.

- Storage : Store in amber vials at 2–8°C, with desiccants like silica gel. Avoid incompatible materials (e.g., strong oxidizers) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in structural assignments?

- Procedure : Grow crystals via slow evaporation of a saturated solution in dichloromethane/hexane. Collect data using a diffractometer (Mo/Kα radiation, λ = 0.71073 Å). Refine structures with SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding networks) .

- Data Interpretation : Compare experimental bond lengths/angles with DFT-optimized geometries. Use WinGX/ORTEP for visualization and validation of thermal ellipsoids .

- Example : A related triazole-carboxylate exhibited a planar benzotriazole ring with dihedral angles <5° between aromatic systems, confirmed by R-factor convergence to <0.05 .

Q. How to address contradictions between spectroscopic data and computational models?

- Case Study : If NMR suggests axial chirality but DFT predicts a planar conformation, perform variable-temperature NMR to assess dynamic effects. Alternatively, use Hirshfeld surface analysis to evaluate intermolecular interactions influencing solid-state packing .

- Resolution : Cross-validate with X-ray crystallography or Raman spectroscopy for bond vibration modes.

Q. What biological assays are suitable for evaluating its cytotoxic activity?

- Assay Design : Test against human colon carcinoma (HCT-116) or other cell lines using MTT assays. A related metabolite (Fuzanin D) showed cytotoxicity via mitochondrial disruption, with IC₅₀ values determined via dose-response curves .

- Controls : Include cisplatin or doxorubicin as positive controls. Validate results with flow cytometry for apoptosis markers (e.g., Annexin V/PI staining).

Q. How to optimize synthetic routes for scale-up without compromising yield?

- Strategies :

- Replace batch reflux with continuous flow reactors to enhance heat/mass transfer.

- Use green solvents (e.g., cyclopentyl methyl ether) for safer large-scale reactions.

- Employ catalytic methods (e.g., Pd/C for deprotection) to reduce waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.